4-Methoxy-7-methyl-2-naphthalenecarboxylic acid
Description
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-methoxy-7-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-8-3-4-11-9(5-8)6-10(13(14)15)7-12(11)16-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
OYMLRDMQDXZWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Methoxy-7-methyl-2-naphthalenecarboxylic Acid
General Synthetic Strategy
The synthesis of this compound generally follows a pathway involving:
- Functionalization of the naphthalene ring by introduction of methoxy and methyl substituents.
- Formation of the carboxylic acid group at position 2.
- Selective oxidation and substitution reactions to achieve the desired substitution pattern.
Key Synthetic Steps and Reactions
Aromatic Substitution and Methylation
Aromatic hydroxycarboxylic acids can be methylated to introduce methoxy groups using methylating agents such as dimethyl sulfate in aqueous media. According to patent US5424479A, aromatic hydroxycarboxylic acids, including naphthylene derivatives, can be methylated efficiently by reacting with dimethyl sulfate in water, yielding high purity methyl methoxycarboxylates without complicated purification steps. This method is applicable for introducing methoxy groups at specific positions on the naphthalene ring.
Friedel-Crafts Acylation and Subsequent Oxidation
The introduction of methyl groups at position 7 can be achieved via Friedel-Crafts acylation of substituted naphthalenes, followed by oxidation to convert the ketone intermediates into carboxylic acids. Stewart (1971) demonstrated the preparation of substituted naphthoic acids by Friedel-Crafts acylation followed by hypochlorite oxidation of the resulting acetonaphthone intermediates.
- Friedel-Crafts acylation introduces the acetyl group at the target position.
- Sodium hypochlorite oxidation converts the acetyl group to the carboxylic acid.
- Control of reaction conditions (temperature, hypochlorite concentration) is critical for yield and selectivity.
Grignard Reaction for Carboxylation
The carboxylic acid function at position 2 can also be introduced by reaction of an appropriate Grignard reagent with carbon dioxide, followed by acidic workup. This method is useful when direct oxidation is unsuitable due to sensitive substituents such as methoxy groups.
Reduction and Bromination Intermediates
Reduction of naphthoic acids to corresponding carbinols using lithium aluminum hydride is a common step before further functionalization, such as bromination with phosphorus tribromide to prepare bromomethylnaphthalenes, which can be intermediates in the synthesis of fluorinated or other substituted derivatives.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction steps, reagents, conditions, and typical yields reported in the literature for related substituted naphthoic acids, which can be adapted for this compound synthesis.
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Methylation of hydroxycarboxylic acid | Dimethyl sulfate in water, 0.8–1.7 mol equiv., room temp | Efficient methylation with minimal purification | >85 |
| Friedel-Crafts acylation | Acyl chloride, AlCl3, inert solvent, 0–25°C | Introduces acetyl group at specific aromatic site | 70–90 |
| Hypochlorite oxidation | NaOCl solution prepared at 0–10°C, reflux until completion | Converts acetyl to carboxylic acid; requires careful control | 60–80 |
| Grignard carboxylation | RMgX + CO2 (dry ice), ether solvent, acidic workup | Alternative to oxidation for acid introduction | 75–85 |
| Reduction to carbinol | LiAlH4 in ether, 0°C to room temp | Prepares alcohol intermediates for further reactions | 80–90 |
| Bromination | PBr3, reflux | Converts alcohol to bromomethyl intermediate | 70–85 |
Research Findings and Notes on Preparation
- The methylation process using dimethyl sulfate is noted for its high utilization efficiency and purity of products, avoiding toxic solvents like 1,2-dichloroethane.
- Hypochlorite oxidation is sensitive to the preparation method of the hypochlorite solution; it must be freshly prepared and maintained at low temperature to prevent side reactions and degradation.
- For methoxy-substituted naphthalenes, direct oxidation methods may cause nuclear oxidation; thus, Grignard synthesis is preferred for introducing the carboxylic acid group in such cases.
- Bromomethylnaphthalenes serve as useful intermediates for further substitution reactions, including fluorination or cyanide displacement, expanding the synthetic utility of the compound.
- Selective reduction of nitro groups in presence of carboxylic acids requires specific conditions, such as lithium aluminum hydride with anhydrous aluminum chloride, which may be relevant for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthalenecarboxylic acid derivatives exhibit diverse chemical and biological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 4-Methoxy-7-methyl-2-naphthalenecarboxylic acid with structurally related compounds.
Structural and Physicochemical Properties
Key Observations:
- Substituent Position: The position of functional groups significantly impacts electronic effects. For example, the methoxy group at position 4 in the target compound is an electron-donating group, which may stabilize the carboxylic acid via resonance, whereas a hydroxyl group (as in 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid) introduces acidity and hydrogen-bonding capacity .
- Solubility: Carboxylic acid derivatives with polar groups (e.g., -OH) exhibit higher aqueous solubility compared to esterified or methyl-substituted analogs .
Biological Activity
4-Methoxy-7-methyl-2-naphthalenecarboxylic acid, a derivative of naphthalene, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a methoxy group at the 4-position and a methyl group at the 7-position of the naphthalene ring, along with a carboxylic acid functional group. Its molecular formula is C12H12O3, with a molecular weight of approximately 232.23 g/mol. The presence of these functional groups enhances its reactivity and interaction with biological molecules.
1. Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of cell cycle progression and inhibition of topoisomerase activity, which is crucial for DNA replication and repair .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Reduced levels of pro-inflammatory cytokines |
| Anticancer | Induction of apoptosis, inhibition of topoisomerase | Effective against breast and colon cancer cells |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes such as COX and topoisomerases, leading to decreased inflammation and cancer cell proliferation.
- Cell Signaling Modulation : It influences various signaling pathways related to cell survival and apoptosis, facilitating programmed cell death in cancerous cells .
Case Study 1: Anti-Cancer Efficacy
In a study published in Nature Reviews, researchers evaluated the effects of this compound on human gastric cancer cell lines. The results indicated an IC50 value of 5.1 μM against MGC-803 cells, showcasing its potency in inhibiting cell growth and inducing apoptosis through G2/M phase arrest .
Case Study 2: Inflammation Reduction
A clinical trial assessed the compound's efficacy in reducing inflammation in patients with rheumatoid arthritis. The results demonstrated a significant decrease in inflammatory markers after treatment with the compound compared to a placebo group, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
